Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

Medicinal Chemistry Library Design Kinase Inhibitor Scaffolds

Researchers pursuing novel kinase inhibitor IP require a 7-substituted pyrazolo[1,5-a]pyridine scaffold distinct from the crowded 3-substituted patent space. Sourcing the wrong regioisomer introduces significant risk in lead optimization. This compound solves that challenge: it delivers the critical C6-hydroxyl and C7-ethyl carboxylate pattern with orthogonal reactivity. - Fused pyrazolo[1,5-a]pyridine core; C6-OH + C7-COOEt dual handles enable divergent parallel synthesis - Computed XLogP3 1.8, TPSA 63.8 Ų, MW 206.20 g/mol - ideal lead-like space - 7-carboxylate vector provides a growth trajectory distinct from common 3-substituted hinge-binders - In stock; ready to ship globally with full analytical documentation.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 1345688-05-2
Cat. No. B2486784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate
CAS1345688-05-2
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC2=CC=NN21)O
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3
InChIKeyCJZFQSGBZVLZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate (CAS 1345688-05-2): Purity and Computed Property Profile


Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with a C6-hydroxyl and C7-ethyl carboxylate substitution pattern [1]. It is a white to off-white solid with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol. Authoritative computed property analysis indicates an XLogP3 value of 1.8, a topological polar surface area of 63.8 Ų, and one hydrogen bond donor, which are key parameters for library design and lead optimization [1]. Notably, the compound is not currently listed in the Sigma-Aldrich catalog, suggesting a niche sourcing landscape that requires strategic vendor evaluation .

Computed Profile Moderate lipophilicity and lead-like TPSA support fragment-based library design
Sourcing Not listed in major catalogs; requires strategic vendor evaluation
Physical Form White to off-white solid compatible with standard organic synthesis workflows

Why Generic Substitution of Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate Is Not Straightforward


Substituting Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate with a near neighbor is fraught with risk due to critical regioisomeric and functional group variations that drastically alter physicochemical and potentially biological profiles. The compound's 7-carboxylate regioisomer (CAS 1396762-29-0) differs in the ester position, which directly impacts molecular shape and electronic distribution, while the free acid analog at C7 (CAS 1935621-66-1) introduces a charged carboxylate at physiological pH, fundamentally changing solubility and permeability. Similarly, removing the 6-hydroxyl group (as in CAS 474432-62-7) eliminates a key hydrogen bond donor/acceptor vector [1]. This structural sensitivity is underscored by broad evidence that the pyrazolo[1,5-a]pyridine scaffold's kinase interaction profile is highly dependent on precise substitution patterns [2], making specific structural features non-interchangeable at the procurement stage.

Regioisomeric shift
The 3-carboxylate regioisomer may alter hinge-binding geometry and target selectivity profiles, making SAR non-transferable
Free acid analog charge
Introducing a carboxylate at physiological pH can fundamentally change solubility and permeability relative to the ethyl ester
Hydrogen bond vector loss
Removing the 6-hydroxyl group eliminates a key H-bond donor/acceptor, potentially disrupting target engagement

Buyer's Quantitative Evidence Checklist for Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate


Regioisomeric Differentiation: 7-Carboxylate versus 3-Carboxylate Substitution Pattern

The target compound is a 7-carboxylate regioisomer, which differentiates it from the more common 3-carboxylate analog (CAS 1396762-29-0) [1]. In pyrazolo[1,5-a]pyridine kinase inhibitors, the position of the carboxylate moiety has been shown to be a critical determinant of potency and isoform selectivity. For instance, in a series of PI3K inhibitors, shifting substitution patterns on the core led to compounds ranging from pan-PI3K to p110α- or p110δ-selective profiles [2]. While the 3-carboxylate isomer has been directly explored in α-synuclein inhibition studies with compounds showing up to 2.4-fold inhibition [3], the 7-carboxylate scaffold provides a structurally distinct vector for fragment growth and target engagement.

Regioisomer SAR
Class-level
PI3K inhibitor selectivity range: 0.009 µM to >10 µM depending on substitution topology
Supports regioisomer-specific SAR exploration; 7-carboxylate provides a distinct growth vector
Class-level inference; direct head-to-head data not available
Medicinal Chemistry Library Design Kinase Inhibitor Scaffolds

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound exhibits a computed XLogP3 of 1.8, reflecting moderate lipophilicity conferred by the ethyl ester [1]. In contrast, the free carboxylic acid analog 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1935621-66-1) is predicted to have a significantly lower XLogP3 (< 0.5, based on the absence of the ethyl group) and an additional hydrogen bond donor, which would substantially alter membrane permeability and solubility profiles [1]. This difference is consistent with established medicinal chemistry principles where ester prodrugs or intermediates enhance passive permeability compared to their free acid counterparts.

Lipophilicity Gap
Reported
Computed XLogP3 1.8 vs <0.5 (free acid); HBD count 1 vs 2
Approximately 5-fold higher predicted lipophilicity supports permeability optimization workflows
Computed properties; experimental logP may vary
Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Synthetic Utility: Dual Functional Handles for Divergent Derivatization

The compound uniquely presents two orthogonally reactive handles on the pyrazolo[1,5-a]pyridine core: the C6 hydroxyl group and the C7 ethyl carboxylate [1]. This contrasts with simpler analogs like pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 474432-62-7), which lacks the C6 hydroxyl, or 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1935621-66-1), which has a free acid instead of an ester. The hydroxyl group can undergo O-alkylation, acylation, or sulfonation, while the ester can be hydrolyzed to the acid for amide coupling or reduced to the alcohol, enabling divergent library synthesis from a single intermediate [2]. This versatility is analogous to building blocks used in the synthesis of p38 kinase inhibitors, where the pyrazolo[1,5-a]pyridine core was elaborated through multiple synthetic transformations [3].

Dual Handles
Class-level
Two orthogonal reactive sites: C6-OH and C7-COOEt
Enables divergent parallel library synthesis without protection/deprotection cycles
Class-level inference from p38 kinase inhibitor analog synthesis
Parallel Synthesis Medicinal Chemistry Scaffold Decoration

Underexplored Chemical Space: 7-Carboxylate Scaffold Novelty in Screening Libraries

A survey of the pyrazolo[1,5-a]pyridine patent and primary literature indicates that the majority of biologically annotated derivatives bear substitution at the 3-position rather than the 7-position [1][2]. For example, the pyrazolo-pyridine carboxylate series reported for α-synuclein inhibition (7a–7m) and numerous kinase inhibitor patents (e.g., AXL/c-MET inhibitors in EA-029757-B1) all feature 3-carboxylate or 3-carboxamide motifs [2][3]. The 7-carboxylate pattern remains comparatively underexplored, suggesting that incorporating this building block into screening collections may probe chemical space not covered by the more common 3-substituted analogs.

Underexplored Space
Class-level
7-carboxylate substitution rarely reported in kinase SAR; 3-substituted analogs dominate patents
Access to underexplored chemical space for novel intellectual property generation
Literature survey; quantitative frequency comparison not available
Chemical Biology High-Throughput Screening Fragment-Based Drug Discovery

Evidence-Based Application Scenarios for Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate (CAS 1345688-05-2)


Kinase-Focused Fragment Library Expansion with a 7-Carboxylate Vector

Based on the class-level evidence that pyrazolo[1,5-a]pyridine substitution topology directly influences kinase isoform selectivity [1], this building block is well-suited for fragment-based drug discovery programs targeting the kinase ATP-binding site. Its moderate lipophilicity (XLogP3 = 1.8) and TPSA of 63.8 Ų place it within lead-like chemical space, while its 7-substitution pattern offers a growth vector distinct from the common 3-substituted kinase hinge-binder motif [2].

Divergent Parallel Library Synthesis for SAR Exploration

The compound's two orthogonal reactive handles (C6-OH and C7-COOEt) enable efficient divergent synthesis workflows [2]. The ethyl ester can be hydrolyzed to generate a carboxylic acid for amide coupling with diverse amines, while the hydroxyl group can independently be functionalized via alkylation or acylation. This dual-handle architecture provides a more versatile starting point than the free acid analog (CAS 1935621-66-1), which would require protection/deprotection steps that reduce synthetic throughput.

Novel Intellectual Property Generation via Underexplored Chemical Space

Given that the majority of patented pyrazolo[1,5-a]pyridine kinase inhibitors feature 3-position substitution (e.g., AXL/c-MET inhibitors in EA-029757-B1) [3], deploying the 7-carboxylate scaffold in medicinal chemistry campaigns may yield novel composition-of-matter intellectual property. This is particularly relevant for organizations seeking to differentiate their chemical series from existing patent estates covering 3-substituted pyrazolo[1,5-a]pyridines.

Physicochemical Property Optimization of Lead Series

The compound's computed XLogP3 of 1.8 represents approximately a 5-fold increase in predicted lipophilicity over its free acid counterpart [2]. For lead series where the carboxylic acid form exhibits poor permeability or excessive polarity (common liabilities in kinase inhibitor programs), the ethyl ester serves as a valuable intermediate that can enhance cellular penetration during primary screening while retaining the option for late-stage hydrolysis to the active acid species.

Application
Selection Property
Validation Focus
Fragment-based kinase library design
7-Carboxylate substitution pattern
Kinase selectivity profiling; ATP-site compatibility assessment
Parallel library synthesis
Orthogonal C6-OH and C7-COOEt handles
Synthetic efficiency; protecting group strategy validation
Novel IP generation
Underexplored 7-carboxylate chemical space
Patent landscape analysis; novelty assessment
Lead property optimization
Moderate lipophilicity ester
Permeability assays; solubility optimization in cellular models
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